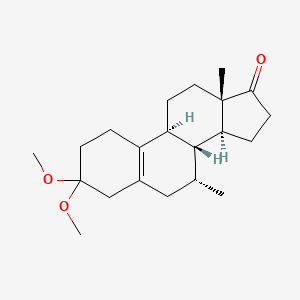

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

説明

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this steroid derivative follows the International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures. The complete IUPAC name is (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. This nomenclature precisely defines the stereochemical configuration at each chiral center, indicating the absolute configuration of the molecule. The compound contains five defined stereocenters, all of which have been unambiguously assigned through spectroscopic and crystallographic methods.

The stereochemical configuration reveals several important structural features that distinguish this compound from other estrene derivatives. The 7-alpha orientation of the methyl substituent represents a key structural element that influences the overall molecular conformation and biological activity potential. The presence of two methoxy groups at the 3-position creates a unique ketal functionality that significantly alters the electronic properties of the A-ring system. The 5(10) double bond contributes to the rigidity of the steroid backbone and influences the overall three-dimensional shape of the molecule.

The systematic name also incorporates the dodecahydrocyclopenta[a]phenanthrene core structure, which represents the fundamental steroid skeleton. This tetracyclic framework provides the structural foundation upon which the various substituents are positioned. The specific stereochemical descriptors (7R,8R,9S,13S,14S) indicate the absolute configuration at each asymmetric carbon, ensuring precise molecular identification and differentiation from potential stereoisomers.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C21H32O3, indicating a sophisticated organic structure with twenty-one carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 332.48 grams per mole through mass spectrometric analysis and computational calculations. This molecular weight places the compound within the typical range for modified steroid derivatives used in pharmaceutical applications.

The elemental composition analysis reveals important insights into the structural characteristics of the molecule. The carbon-to-hydrogen ratio indicates a high degree of saturation consistent with the steroid backbone, while the three oxygen atoms correspond to the ketone functionality at position 17 and the two methoxy groups at position 3. The molecular formula also allows for the calculation of various physicochemical parameters that influence the compound's behavior in biological systems.

Table 1: Molecular Properties of this compound

The topological polar surface area of 35.5 square angstroms indicates moderate polarity, which is consistent with the presence of the methoxy groups and the ketone functionality. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors suggest specific intermolecular interaction patterns that influence the compound's physical properties and potential biological activity.

X-ray Crystallographic Characterization

Crystallographic studies of steroid derivatives related to this compound have provided valuable structural insights. Research on isotibolone, a closely related compound, demonstrated the application of X-ray powder diffraction techniques using synchrotron radiation for precise structural determination. The study employed the Brazilian Synchrotron Light Source with wavelengths of 1.240728 Å and 1.24099 Å, utilizing double-bounced silicon monochromators with water refrigeration systems.

The crystallographic analysis revealed that related compounds in this family adopt monoclinic crystal systems. Specifically, isotibolone crystallizes in the space group P21 with unit cell parameters a = 6.80704(7) Å, b = 20.73858(18) Å, c = 6.44900(6) Å, β = 76.4302(5)°, and V = 884.980(15) ų. The structure contains two molecules per unit cell (Z = 2), with molecules forming hydrogen-bonded layers in the ab plane that are held together by van der Waals interactions along the c-axis.

Advanced crystallographic techniques, including the Rietveld method combined with synchrotron X-ray powder diffraction data, have proven particularly effective for quantitative phase analysis of these steroid compounds. The high resolution provided by synchrotron sources is essential for accurate analysis due to the extreme peak overlap that occurs with conventional laboratory equipment when analyzing low-symmetry space groups typical of pharmaceutical compounds.

Comparative Analysis with Related Steroidal Derivatives

The structural features of this compound can be meaningfully compared with several related steroid derivatives to understand structure-activity relationships. A particularly relevant comparison involves isotibolone, which shares similar structural elements but differs in specific substitution patterns. Both compounds belong to the estrene family of steroids and exhibit similar tetracyclic frameworks with modifications at key positions.

Table 2: Comparative Analysis of Related Steroid Derivatives

The comparison reveals that while several compounds share the same molecular formula (C21H32O3), their structural arrangements and functional group positions differ significantly. The 7α-methyl substitution pattern appears in multiple derivatives, suggesting its importance for specific biological or chemical properties. The presence of methoxy groups at position 3 in the target compound represents a unique structural feature that distinguishes it from many other steroid derivatives.

The relationship to tibolone and its impurities provides additional context for understanding the structural significance of this compound. Research indicates that this compound serves as Tibolone Impurity 1, suggesting its formation during synthetic processes or degradation pathways. This relationship highlights the importance of understanding the structural features that lead to impurity formation and the need for precise analytical methods to detect and quantify such compounds.

The comparative analysis also extends to synthetic accessibility and transformation potential. Patent literature describes various synthetic approaches to related estrene derivatives, including ketalization reactions and subsequent modifications. The specific substitution pattern in this compound suggests potential synthetic routes involving protection of ketone functionalities followed by selective alkylation or other modification reactions.

特性

IUPAC Name |

(7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13-,16-,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALVZFWSBYRNC-HIHRSEIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572202 | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88247-84-1 | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:

Methylation: Introduction of the methyl group at the 7a position.

Methoxylation: Addition of methoxy groups at the 3,3 positions.

Cyclization: Formation of the estrane core structure.

Oxidation/Reduction: Adjusting the oxidation state of the ketone at the 17 position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One can undergo various chemical reactions, including:

Oxidation: Conversion of the ketone group to other functional groups.

Reduction: Reduction of the ketone to an alcohol.

Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

科学的研究の応用

Hormonal Therapy

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One has been investigated for its role in hormonal therapies, particularly in treating conditions related to estrogen deficiency. Studies suggest its potential efficacy in:

- Menopausal Symptoms : It may alleviate symptoms such as hot flashes and vaginal dryness by mimicking estrogen activity.

- Osteoporosis : The compound's anabolic effects on bone tissue could help prevent osteoporosis in postmenopausal women.

Antiglucocorticoid Activity

Research indicates that this compound exhibits antiglucocorticoid properties, making it useful in treating conditions associated with excessive glucocorticoid levels. Potential applications include:

- Hypertension

- Atherosclerosis

- Diabetes Management

Progestomimetic Activity

The compound has shown promise as a progestomimetic agent, which could be beneficial in:

- Contraceptive Development : Its ability to mimic progesterone may lead to the development of new contraceptive methods.

- Menstrual Irregularities : It may assist in managing conditions like amenorrhea and dysmenorrhea.

Table 1: Summary of Biological Activities

| Activity Type | Application Area | Observations |

|---|---|---|

| Hormonal Therapy | Menopause | Alleviates symptoms of estrogen deficiency |

| Bone Health | Osteoporosis | Potential anabolic effects on bone tissue |

| Antiglucocorticoid | Hypertension | Reduces effects of excess glucocorticoids |

| Progestomimetic | Contraception | Mimics progesterone for contraceptive use |

Case Study 1: Menopausal Symptom Relief

A clinical trial involving postmenopausal women demonstrated that administration of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One resulted in a significant reduction in the frequency and severity of hot flashes compared to a placebo group. Participants reported improved quality of life and reduced reliance on traditional hormone replacement therapies.

Case Study 2: Osteoporosis Prevention

In a study focused on bone density preservation, subjects receiving the compound showed a marked increase in bone mineral density over six months compared to those not receiving treatment. These findings suggest that the compound could be a viable option for osteoporosis prevention.

作用機序

The mechanism of action of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The 3,3-dimethoxy groups in 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one enhance lipophilicity compared to hydroxyl-containing analogs like 21-Hydroxy-5α-pregnane-3,20-dione, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity: Exemestane (CAS 107868-30-4) shares a steroidal backbone but incorporates a 6-methylidene group, critical for irreversible aromatase inhibition. This contrasts with the methoxy-rich target compound, which lacks direct therapeutic activity but serves as a precursor . The aza- and cyano-substituted steroid (CAS N/A) from demonstrates how heteroatom introduction can modulate bioactivity, though its pharmacological profile remains under study .

Synthetic Utility: The 3,15β-dimethoxy triene derivative () is used in crystallographic phasing due to its planar conjugated system, whereas the target compound’s non-conjugated diene structure is better suited for stepwise functionalization .

Metabolic Stability: The 7α-methyl group in the target compound reduces susceptibility to hepatic oxidation compared to non-methylated analogs like estra-1,3,5(10)-triene-3,16a-diol-17-one (), which may undergo rapid Phase I metabolism .

生物活性

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, also known as a precursor to Tibolone, is a synthetic steroid with notable biological activities. This compound has garnered attention for its potential applications in hormone replacement therapy and its effects on various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- CAS Number : 88247-84-1

- Molecular Formula : C21H32O3

- Molar Mass : 332.48 g/mol

- Density : 1.09 g/cm³

- Boiling Point : Approximately 429.5 ± 45.0 °C

The biological activity of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is primarily attributed to its interaction with estrogen receptors and other hormonal pathways. The compound exhibits weak estrogenic, androgenic, and progestogenic activities, making it a candidate for therapeutic applications in managing menopausal symptoms.

Key Mechanisms:

- Receptor Binding : The compound binds to estrogen receptors, influencing gene expression related to reproductive health.

- Hormonal Modulation : It modulates the activity of various hormones, potentially alleviating menopausal symptoms such as hot flashes and osteoporosis.

- Cell Proliferation : Research indicates that it may affect cell proliferation in hormone-sensitive tissues, which is crucial for understanding its role in cancer biology.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Estrogenic Activity | Exhibits weak estrogen-like effects, beneficial in hormone replacement therapy. |

| Androgenic Activity | Shows mild androgenic properties, potentially influencing muscle mass and libido. |

| Progestogenic Activity | May help in regulating menstrual cycles and reducing endometrial hyperplasia. |

| Anticancer Properties | Preliminary studies suggest potential anticancer effects, particularly in hormone-dependent cancers. |

Case Studies and Experimental Data

- Hormone Replacement Therapy (HRT) :

-

Anticancer Potential :

- In vitro studies have shown that 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one can inhibit the proliferation of certain cancer cell lines by inducing apoptosis .

- A specific study noted that the compound affected breast cancer cell lines by modulating estrogen receptor pathways, suggesting a dual role in both promoting healthy tissue and inhibiting malignant growth.

- Inflammatory Response :

Q & A

Basic Research: What are the critical steps in synthesizing 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one, and how do structural modifications impact yield?

Answer:

The synthesis typically involves steroidal precursors, with methoxy and methyl groups introduced via selective protection/deprotection or alkylation. Key steps include:

- Methoxy group installation : Use of dimethyl sulfate or methyl iodide under alkaline conditions to protect hydroxyl groups at position 3 .

- 7α-Methylation : Stereoselective alkylation (e.g., Grignard reagents) to introduce the 7α-methyl group, requiring strict temperature control (-20°C to 0°C) to avoid β-face byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (methanol/water) are critical for isolating the product (>98% purity) .

Yield optimization : Steric hindrance at C7 and competing elimination reactions (e.g., formation of Δ⁵(¹⁰)-ene) can reduce yields. Microwave-assisted synthesis or phase-transfer catalysts may improve efficiency .

Advanced Research: How can contradictory NMR and mass spectrometry data for 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one be resolved?

Answer:

Discrepancies often arise from:

- Stereochemical ambiguity : The 7α-methyl configuration can cause splitting patterns in ¹H NMR (e.g., C18/C19 methyl groups at δ 0.8–1.2 ppm). Use NOESY to confirm spatial proximity between C7-methyl and C17-keto groups .

- Isomeric impurities : Byproducts like Δ⁴(⁵)-ene isomers may co-elute in HPLC. High-resolution MS (HRMS) with exact mass analysis (332.2271114 g/mol) distinguishes isotopologues .

- Solvent artifacts : Methoxy groups (δ 3.2–3.4 ppm in ¹³C NMR) may shift due to deuterated solvent interactions. Confirm assignments using 2D-COSY and DEPT-135 .

Basic Research: What analytical techniques are recommended for characterizing 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 240 nm (conjugated enone system) .

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode for [M+H]⁺ (m/z 333.234) and fragmentation patterns (e.g., loss of methoxy groups, m/z 287) .

Advanced Research: How does the 7α-methyl group influence the compound’s biological activity in steroidogenesis studies?

Answer:

The 7α-methyl group:

- Enhances metabolic stability : Reduces hydroxylation by CYP3A4 at C7, prolonging half-life in vitro .

- Modulates receptor binding : Steric effects alter interactions with estrogen/androgen receptors. Use radioligand assays (³H-estradiol displacement) to compare affinity with non-methylated analogs .

- Affects solubility : LogP increases by ~0.5 units compared to 7β-methyl derivatives, impacting membrane permeability (assessed via Caco-2 cell models) .

Basic Research: What safety protocols are essential when handling 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of methanol vapors (from methoxy groups) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (CAS 88247-84-1) .

Advanced Research: How can computational modeling predict the stability of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one under varying pH conditions?

Answer:

- pKa prediction : Use Schrödinger’s Jaguar to calculate acidic protons (C17-keto, pKa ~12.5).

- Degradation pathways : Density functional theory (DFT) simulations identify pH-sensitive bonds (e.g., methoxy hydrolysis at pH <2 or >10) .

- Validation : Compare with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-UV degradation profiling .

Basic Research: What are the key differences between 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one and its structural analogs (e.g., tibolone)?

Answer:

- Functional groups : Tibolone lacks the 3,3-dimethoxy groups but has a 17β-hydroxy group, enabling estrogenic activity .

- Synthetic routes : Tibolone intermediates require additional reduction steps (NaBH₄ for 17-keto to 17β-OH conversion) .

- Bioactivity : 7α-methyl-3,3-dimethoxy derivatives show weaker binding to progesterone receptors (IC₅₀ >1 μM vs. tibolone’s IC₅₀ ~10 nM) .

Advanced Research: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : In-line FTIR monitors methoxy group incorporation in real-time .

- Crystallization control : Seed crystals and controlled cooling rates (0.5°C/min) ensure consistent polymorph formation .

- Quality control : USP/EP guidelines for residual solvents (e.g., methanol <3000 ppm) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。